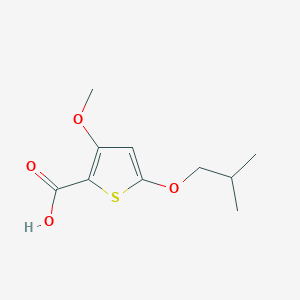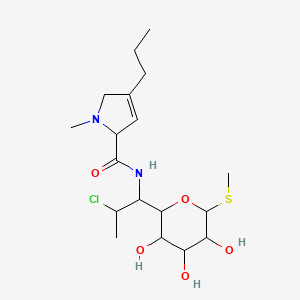
Dehydroclindamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dehydroclindamycin is synthesized through the hydrogenation of clindamycin hydrochloride using a Raney nickel catalyst, followed by chromatography . This method ensures the production of high-purity this compound, which is essential for its effectiveness as an antibiotic.
Chemical Reactions Analysis
Dehydroclindamycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of this compound oxide, while reduction may yield this compound alcohol .
Scientific Research Applications
Dehydroclindamycin has a wide range of scientific research applications, including:
Mechanism of Action
Dehydroclindamycin exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the assembly of the ribosome and the translation process, ultimately leading to the death of the bacterial cell . The molecular targets involved in this process include the 23S RNA of the 50S subunit .
Comparison with Similar Compounds
Dehydroclindamycin is unique among lincosamides due to its specific structure and mechanism of action. Similar compounds include:
Clindamycin: Another lincosamide antibiotic with a similar mechanism of action but different structural properties.
Lincomycin: The parent compound of lincosamides, from which clindamycin and this compound are derived.
Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure.
This compound’s unique structure allows it to be effective against a broader range of bacterial strains compared to its counterparts .
Properties
Molecular Formula |
C18H31ClN2O5S |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25) |
InChI Key |
RMQIGGGBJDZABU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)


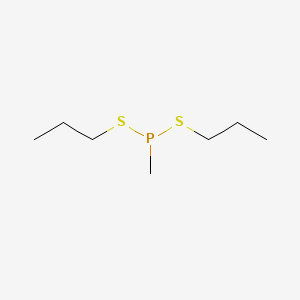


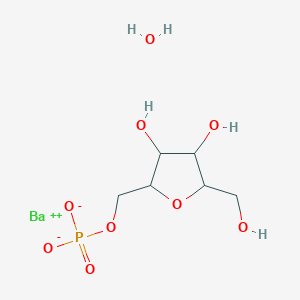
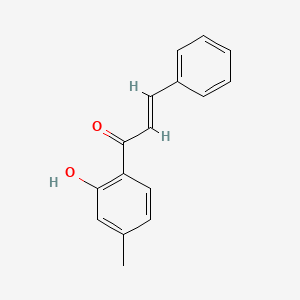
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
